molecular formula C4H3BrF2N2 B2369327 4-bromo-1-(difluoromethyl)-1H-imidazole CAS No. 1216310-31-4

4-bromo-1-(difluoromethyl)-1H-imidazole

Cat. No.: B2369327
CAS No.: 1216310-31-4
M. Wt: 196.983
InChI Key: BIZYMGHNRLSEAQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to the imidazole ring

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 4-bromo-1-(difluoromethyl)-1H-pyrazole indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H320, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301, P301, P312, P330, which provide instructions for handling the compound safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-1H-imidazole typically involves the bromination of 1-(difluoromethyl)-1H-imidazole. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of imidazole derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of imidazole derivatives with altered oxidation states.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and difluoromethyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(difluoromethyl)benzene: This compound has a similar structure but with a benzene ring instead of an imidazole ring.

    4-Bromo-1-(difluoromethyl)-2-fluorobenzene: This compound has an additional fluorine atom on the benzene ring.

Uniqueness

4-Bromo-1-(difluoromethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical properties and reactivity compared to benzene derivatives. The imidazole ring can participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-3-1-9(2-8-3)4(6)7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZYMGHNRLSEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216310-31-4
Record name 4-bromo-1-(difluoromethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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